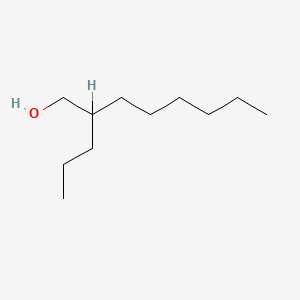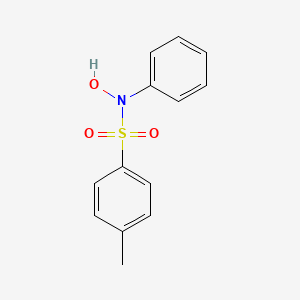
1-(2-Chloroethyl)-2-methylbenzene
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Electrosynthesis and Mechanisms
- Electrosynthetic Routes : A study by Du and Peters (2010) explored the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. This process leads to the production of 1-nitro-2-vinylbenzene and 1H-indole, indicating potential applications in electrosynthesis and organic synthesis Du & Peters, 2010.
Pyrolysis and Decomposition Studies
- Gas-Phase Thermal Decomposition : Research by Maccoll and Umaña (1975) investigated the gas-phase thermal decomposition of 1-(1-chloroethyl)-2-methylbenzene. The study found that the primary products were o-methylstyrene and hydrogen chloride, which could inform understanding of the compound's thermal stability and decomposition pathways Maccoll & Umaña, 1975.
Thermochemistry and Molecular Interactions
- Enthalpies of Formation : Nesterova et al. (1985) studied the isomerization equilibria of various isopropylchlorobenzenes, including derivatives of 1-(2-chloroethyl)-2-methylbenzene. This research provides valuable data on the molar enthalpies of formation, aiding in the understanding of its thermochemical properties Nesterova et al., 1985.
Polymerisation Mechanisms
- Polymerisation Processes : A study by Hontis et al. (1999) revealed that both radical and anionic polymerisation mechanisms occur in the synthesis of poly(p-arylene vinylene) precursors using chloromethyl-4-(n-butylsulfinyl)methylbenzene derivatives. This insight is crucial for the development of novel polymeric materials Hontis et al., 1999.
Alkylating Intermediates in Chemical Degradation
- Formation of 2-Chloroethanol : Reed et al. (1975) demonstrated the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. This study suggests a possible role of 1-(2-chloroethyl)-2-methylbenzene derivatives as alkylating intermediates in chemical reactions Reed et al., 1975.
Vapor Pressure and Fusion Enthalpies
- Thermochemical Studies : Verevkin et al. (2015) investigated the vapor pressures and vaporization enthalpies of various halogen-substituted methylbenzenes. Their findings contribute to a deeper understanding of the physical properties of these compounds, including 1-(2-chloroethyl)-2-methylbenzene derivatives Verevkin et al., 2015.
Mécanisme D'action
Target of Action
1-(2-Chloroethyl)-2-methylbenzene, also known as Lomustine, is an alkylating nitrosourea compound used in chemotherapy . It primarily targets DNA and RNA in cancer cells . The compound’s ability to cross the blood-brain barrier makes it particularly effective against brain tumors .
Mode of Action
Lomustine acts by alkylating both DNA and RNA, creating interstrand cross-links (ICLs) in DNA . This prevents DNA synthesis and RNA transcription from the affected DNA, thereby inhibiting the replication of cancer cells . It may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins .
Biochemical Pathways
The compound’s action affects the DNA repair and replication pathways. By creating ICLs in DNA, it disrupts the normal function of these pathways, leading to cell death . The compound’s effects on RNA transcription further inhibit the production of proteins necessary for cell growth and division .
Pharmacokinetics
Lomustine is highly lipid-soluble, which allows it to cross the blood-brain barrier . It is metabolized in the liver into monoxydroxylated metabolites, trans-4-hydroxy-CCNU, and cis-4-hydroxy-CCNU . The compound’s elimination half-life ranges from 16 to 48 hours .
Result of Action
The primary result of Lomustine’s action is the inhibition of cancer cell growth and division. By disrupting DNA and RNA function, the compound prevents cancer cells from replicating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lomustine. For instance, the compound’s lipid solubility allows it to cross the blood-brain barrier, making it particularly effective against brain tumors . Its stability and efficacy can be affected by factors such as ph and temperature
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIQERVBHGGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959975 | |
| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-2-methylbenzene | |
CAS RN |
39199-37-6 | |
| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39199-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC115885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)

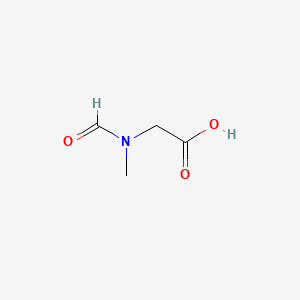
![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)

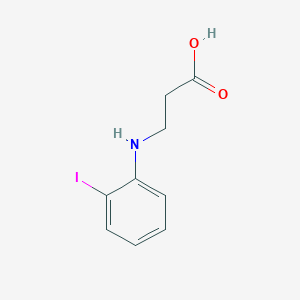

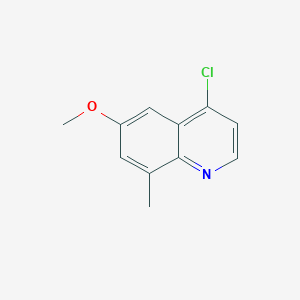
![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
